The synthesis of 2-Benzoxazolinone, 6-amino-5-chloro- can be achieved through several methods, with one of the most common being the Hofmann rearrangement. This process typically involves:
The molecular structure of 2-Benzoxazolinone, 6-amino-5-chloro- features:
2-Benzoxazolinone, 6-amino-5-chloro- participates in various chemical reactions:
The mechanism of action for 2-Benzoxazolinone, 6-amino-5-chloro- involves its interaction with biological targets:
Research indicates that this compound interacts with specific pathways related to inflammation and infection control, making it a candidate for further pharmacological studies .
The physical and chemical properties of 2-Benzoxazolinone, 6-amino-5-chloro- are crucial for its applications:
2-Benzoxazolinone, 6-amino-5-chloro- has a range of scientific applications:
Benzoxazolinone derivatives occupy a significant niche in pharmaceutical research due to their broad-spectrum biological activities and favorable drug-like properties. Their synthetic versatility allows for strategic modifications at multiple positions (N3, C6, C5, C7), enabling fine-tuning of electronic characteristics, lipophilicity, and steric bulk to meet specific target requirements. The scaffold's inherent rigidity contributes to precise three-dimensional positioning of pharmacophoric elements, facilitating optimal interactions with biological macromolecules [9].
Table 1: Therapeutic Applications of Benzoxazolinone Derivatives
Therapeutic Area | Key Derivatives | Biological Targets/Effects | Research Findings |
---|---|---|---|
Antiviral (HIV) | 2-Benzoxazolinone sulfonamides | HIV-1 Nucleocapsid Protein (NC) | Inhibit NC-mediated nucleic acid chaperoning (IC₅₀: low μM range); disrupt reverse transcription [1] [6] |
Antibacterial | Hydrazone-/azole-linked benzoxazolinones | Gram-negative/-positive bacteria | MIC values: 4-32 μg/mL against E. coli and B. subtilis; disrupt cell wall/membrane integrity [2] [8] |
Anti-inflammatory | 1,3,4-Thiadiazole-benzoxazolinone hybrids | TNF-α inhibition | 65.83% edema inhibition at 3h (in vivo); 51.44% TNF-α suppression (in vitro) without ulcerogenic risk [3] [4] |
Anticancer | Acanthoside natural products | HepG2, HeLa, A-549 cell lines | IC₅₀: 7.8-26.6 μM; enhanced cytotoxicity via benzoyl conjugation [7] |
Recent advances highlight this scaffold's capacity to address challenging drug targets:
The bioactivity of 6-amino-5-chloro-2-benzoxazolinone arises from the complementary electronic and steric contributions of its C5 and C6 substituents. The ortho-positioned amino and chloro groups create a push-pull electronic system that modulates electron density across the fused ring system, enhancing interactions with target proteins:
Table 2: Impact of C5/C6 Substituents on Benzoxazolinone Bioactivity
Substituent Pattern | Electronic Parameters | Biological Consequences | Evidence |
---|---|---|---|
6-Amino-5-chloro | σₚ (Cl) = +0.23; σₚ (NH₂) = -0.66 | Enhanced target affinity via H-bond donation & halogen bonding | QSAR models: R²=0.84 for anti-HIV activity; 3D-MoRSE descriptors correlate with integrase inhibition [5] |
6-Hydroxy | σₚ (OH) = -0.37 | Moderate activity; limited membrane penetration | Glucoside conjugates require enzymatic activation (e.g., acanthosides) [7] |
5,7-Dichloro | σₚ (Cl) = +0.23 ×2 | High lipophilicity; broad-spectrum antimicrobial effects | MIC reduction by 4-8 fold vs. unchlorinated analogs against S. aureus [2] [8] |
6-Nitro | σₚ (NO₂) = +0.78 | Electrophile generation; increased off-target risks | Reserved for topical agents due to reactivity [8] |
Computational and experimental evidence underpins these structure-activity relationships:
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8